5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 2,4-dichlorophenyl group and a thiol group
Mechanism of Action
Target of Action
Compounds with similar structures have shown potential activity against certain proteins involved in the life cycle of trypanosoma cruzi . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Biochemical Pathways
Compounds with similar structures have been associated with the disruption of the life cycle of trypanosoma cruzi
Pharmacokinetics
A structurally similar compound was found to have an alignment between permeability and hepatic clearance, although it presented low metabolic stability . This suggests that the compound may have a controlled oral dose and a low incidence of lethality by ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Cyclization: Acidic or basic conditions are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is structurally similar but contains a difluoromethyl group instead of a thiol group.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide: Another related compound with a different substitution pattern on the triazole ring.
Uniqueness
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiol group and a triazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVHXREFIERGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974915 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5950-88-9 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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